REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].NC(N)=[S:15].[CH3:17][N:18]1[C:22](Cl)=[N:21][N:20]=[N:19]1.[OH-].[Na+]>C(O)C>[CH3:17][N:18]1[C:22]([S:15][CH2:2][CH2:3][CH2:4][C:5](=[O:6])[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:21][N:20]=[N:19]1 |f:3.4|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CN1N=NN=C1Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is further refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
Ethanol is distilled off
|
Type
|
ADDITION
|
Details
|
water is added to the residue
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with chloroform
|
Type
|
WASH
|
Details
|
The chloroform solution is washed with water and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Chloroform is distilled off
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (Wakogel C-200, eluatn: chloroform)
|
Type
|
CUSTOM
|
Details
|
the product is recrystallized from methanol-water
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NN=C1SCCCC(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 11.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |